molecular formula C13H18O2 B061545 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 170455-86-4

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No. B061545
CAS RN: 170455-86-4
M. Wt: 206.28 g/mol
InChI Key: JXNVWEWUUWLGCJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one, also known as ethylphenidate, is a psychoactive drug that has gained popularity in recent years due to its stimulant properties. It is a synthetic compound that belongs to the class of substituted phenethylamines and is structurally similar to methylphenidate, a commonly prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). Ethylphenidate has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and forensic toxicology.

Scientific Research Applications

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

This compound is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This process is part of the standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .

Oxidative N-Deprotection by Ceric Ammonium Nitrate

The compound plays a crucial role in the oxidative N-deprotection by ceric ammonium nitrate . This process yields the N-dearylated 2-azetidinones in good to excellent yields .

Protection of Amide-NH

The p-ethoxyphenyl (PEP) group serves as a new protecting group for the protection of N1-2-azetidinones . The oxidative removal of this group by ceric ammonium nitrate (CAN) yields N-unsubstituted β-lactams .

Synthesis of 1-[5-(4-Ethoxyphenyl)-3-(Naphthalen-1-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-one

The compound is used in the cyclization reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium . This results in the synthesis of the title compound 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one .

Molecular Docking Studies

The compound is used in molecular docking studies against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This helps in evaluating the extent of interactions of the ligand bound to the active site of the enzyme .

Synthesis of Triazol-3-one

A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water . The structure of the new compound was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .

properties

IUPAC Name

1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-11-8-6-10(7-9-11)12(14)13(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVWEWUUWLGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455809
Record name 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170455-86-4
Record name 1-Propanone, 1-(4-ethoxyphenyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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